Arecaidine

Descripción general

Descripción

La arecaidina es un alcaloide bioactivo que se encuentra en las nueces de areca, que son las semillas de la palma Areca catechu. Es conocida por su papel como inhibidor competitivo de la recaptación del ácido gamma-aminobutírico (GABA) . La arecaidina se forma por la hidrólisis de la arecolina, otro alcaloide presente en las nueces de areca

Métodos De Preparación

La arecaidina se puede sintetizar mediante la hidrólisis de la arecolina. Esta reacción normalmente implica el uso de cal (hidróxido de calcio) para hidrolizar la arecolina en arecaidina Las condiciones de reacción incluyen el mantenimiento de un entorno básico para facilitar el proceso de hidrólisis

Análisis De Reacciones Químicas

La arecaidina sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: La arecaidina se puede oxidar para formar varios productos de oxidación, aunque los detalles específicos sobre los productos de oxidación son limitados.

Reducción: Las reacciones de reducción de la arecaidina son menos comunes, pero potencialmente puede sufrir reducción en condiciones específicas.

Sustitución: La arecaidina puede participar en reacciones de sustitución, particularmente en presencia de nucleófilos o electrófilos fuertes.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Arecaidine exhibits a range of biological activities that may have therapeutic implications:

- Neurological Effects : this compound is believed to influence cognitive functions and has been studied for its potential benefits in treating neurological disorders such as Alzheimer's disease and schizophrenia. Research indicates that this compound can enhance memory and cognitive performance in animal models, suggesting its role as a cholinergic agent .

- Gastrointestinal Effects : Studies have shown that this compound can stimulate gastrointestinal motility and influence the secretion of gastrointestinal hormones. This property may be beneficial in treating conditions related to digestive health .

- Hormonal Regulation : this compound has been observed to affect hormone levels, particularly testosterone. It stimulates Leydig cells in the testes, leading to increased testosterone production. This mechanism involves the activation of L-type calcium channels and enhancement of steroidogenic acute regulatory protein expression .

Toxicological Concerns

Despite its potential benefits, this compound poses significant health risks:

- Carcinogenicity : this compound has been linked to carcinogenic effects, particularly when used in conjunction with areca nut. In vitro studies have demonstrated that exposure to this compound can lead to DNA damage and increased cell proliferation in oral keratinocytes, raising concerns about its role in oral cancers .

- Genotoxic Effects : Research indicates that this compound may induce genotoxicity, resulting in chromosomal aberrations and DNA strand breaks in various cell types. These effects highlight the need for caution regarding its use .

Case Studies and Research Findings

Several studies have explored the implications of this compound in both clinical and experimental settings:

Mecanismo De Acción

La arecaidina ejerce sus efectos principalmente inhibiendo la recaptación del ácido gamma-aminobutírico (GABA), un importante neurotransmisor inhibitorio en el sistema nervioso central . Al inhibir la recaptación de GABA, la arecaidina aumenta los niveles de GABA en la hendidura sináptica, lo que aumenta sus efectos inhibitorios sobre la neurotransmisión. Este mecanismo implica la interacción de la arecaidina con los transportadores de GABA, lo que lleva a la modulación de las vías de señalización GABAérgica .

Comparación Con Compuestos Similares

La arecaidina es similar a otros alcaloides que se encuentran en las nueces de areca, como la arecolina, la guvacina y la guvacolina . La arecaidina es única en sus efectos inhibitorios específicos sobre la recaptación de GABA. A continuación se muestra una comparación con compuestos similares:

Guvacolina: La guvacolina tiene propiedades similares a la guvacina y la arecolina, pero con efectos farmacológicos distintos.

El papel único de la arecaidina como inhibidor de la recaptación de GABA la diferencia de estos compuestos relacionados, lo que la convierte en un compuesto valioso para aplicaciones de investigación y terapéuticas específicas.

Actividad Biológica

Arecaidine, an alkaloid derived from the areca nut (Areca catechu), has garnered attention for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is structurally related to arecoline, possessing a similar pyridine ring but differing in its functional groups. This structural variation influences its biological activity and pharmacokinetics.

Pharmacological Effects

1. Antimicrobial Activity

this compound exhibits notable antimicrobial properties. Research indicates that it can inhibit various bacterial strains, including Bacillus proteus and Candida albicans, with minimum inhibitory concentration (MIC) values around 0.8 mg/mL . The compound's efficacy against pathogens highlights its potential as a natural antimicrobial agent.

2. Anti-inflammatory Activity

this compound has been shown to modulate inflammatory responses. It acts as an agonist for nicotinic acetylcholine receptors, which are involved in the regulation of inflammation. Studies suggest that it can enhance the expression of anti-inflammatory mediators, thereby reducing inflammation in various biological contexts .

3. Neuropharmacological Effects

Research indicates that this compound may influence the central nervous system (CNS). It has been associated with behavioral changes in animal models, including increased stamina and euphoria in zebrafish . Additionally, it appears to impact sleep patterns, potentially reducing sleep duration when combined with substances like ethanol .

The biological activities of this compound can be attributed to several mechanisms:

- Cholinergic Modulation : this compound interacts with cholinergic receptors, influencing neurotransmitter release and neuronal excitability.

- Calcium Channel Activation : Similar to arecoline, this compound may activate L-type calcium channels, which play a crucial role in various cellular processes, including hormone secretion from Leydig cells .

- Regulation of Cytokines : this compound may modulate cytokine levels, contributing to its anti-inflammatory effects and potential use in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the implications of areca nut consumption, which contains both arecoline and this compound:

- A case report documented a patient experiencing brief psychotic disorder linked to increased betel nut consumption. Upon cessation and treatment with antipsychotics, symptoms improved significantly within days . This underscores the need for careful monitoring of areca nut consumption due to its psychoactive properties.

- Another study investigated the effects of arecoline on testosterone secretion in Leydig cells, revealing that both arecoline and its metabolite this compound could enhance testosterone production through specific signaling pathways .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

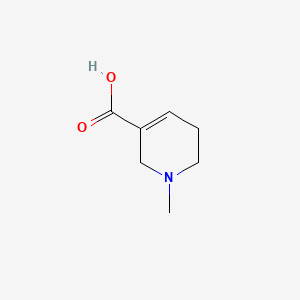

IUPAC Name |

1-methyl-3,6-dihydro-2H-pyridine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-8-4-2-3-6(5-8)7(9)10/h3H,2,4-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJFTXKSFAMXQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198139 | |

| Record name | Arecaidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arecaidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

499-04-7 | |

| Record name | Arecaidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arecaidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arecaidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arecaidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARECAIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S8YEV0D4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Arecaidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

223 - 224 °C | |

| Record name | Arecaidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.